![molecular formula C13H14FNO2S B2900623 Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 2248335-45-5](/img/structure/B2900623.png)
Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzothiophene core, with the amino and fluoro groups attached at the 3rd and 4th positions of the benzothiophene ring, respectively. The carboxylate ester group would be attached at the 2nd position of the benzothiophene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions such as acylation or alkylation. The fluoro group, being a strong electron-withdrawing group, could influence the reactivity of the benzothiophene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar amino and carboxylate ester groups could enhance its solubility in polar solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2S/c1-13(2,3)17-12(16)11-10(15)9-7(14)5-4-6-8(9)18-11/h4-6H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNNOTFGZONANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(C=CC=C2S1)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate |
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